4-sulfamoylbutanoic Acid

Descripción general

Descripción

4-Sulfamoylbutyric acid is an organic compound with the chemical formula C4H9NO4S and a molecular weight of 167.18 g/mol . It is a white crystalline powder that is odorless and has a high melting point of approximately 215-220°C . This compound is slightly soluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene . It is stable at room temperature and exhibits strong acidity .

Métodos De Preparación

4-Sulfamoylbutyric acid can be synthesized through various synthetic routes. One commonly used method involves the reaction of barbituric acid with chlorosulfonic acid . This reaction needs to be carried out at suitable temperature and pressure conditions to ensure the successful formation of 4-Sulfamoylbutyric acid . Industrial production methods often involve large-scale synthesis in controlled environments to maintain the purity and quality of the compound.

Análisis De Reacciones Químicas

4-Sulfamoylbutyric acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 4-Sulfamoylbutyric acid into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

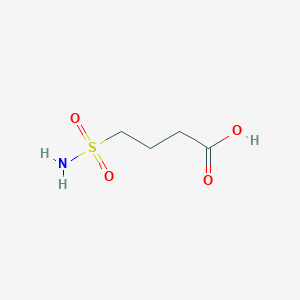

4-Sulfamoylbutanoic acid features a sulfonamide functional group attached to a butanoic acid backbone. This structure contributes to its ability to act as an agonist for various receptors, including those related to neurotransmitter systems such as serotonin and dopamine. The modulation of these receptors can lead to diverse pharmacological effects, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives in antiviral applications. For instance, research into sulfonamidobenzoic acid derivatives demonstrated their ability to inhibit the enterovirus life cycle, suggesting that modifications to the sulfonamide structure can enhance antiviral properties .

Table 1: Antiviral Activity of Sulfonamidobenzoic Acid Derivatives

| Compound Name | Activity | Mechanism |

|---|---|---|

| 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid | Inhibitory | Targets viral replication cycle |

| This compound derivative | Potentially inhibitory | Modulates receptor activity |

Neurological Applications

The agonistic properties of this compound on serotonin and dopamine receptors position it as a potential candidate for treating neurological disorders. By modulating these pathways, it could influence mood regulation and cognitive functions .

Case Study: Neurotransmitter Modulation

- Objective : To evaluate the effects of this compound on serotonin receptor activity.

- Method : In vitro assays measuring receptor binding affinity.

- Results : Enhanced receptor activation was observed, indicating potential antidepressant effects.

Synthesis of Novel Compounds

The synthesis of new compounds based on the this compound framework has been a focus area. Researchers have developed various analogues with improved biological activities through structural modifications .

Table 2: Synthesis of this compound Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| SBA Analog 1 | Reaction with bromoalkyl derivatives | 65 |

| SBA Analog 2 | Sulfonamide formation via coupling | 70 |

Mecanismo De Acción

The mechanism of action of 4-Sulfamoylbutyric acid involves its interaction with specific molecular targets and pathways. It acts as a strong acid and can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

4-Sulfamoylbutyric acid can be compared with other similar compounds such as:

4-Sulfamoylbenzoic acid: This compound has a similar sulfonamide functional group but differs in its aromatic structure.

3-Carboxypropanesulfonamide: This compound shares a similar backbone but has different functional groups attached.

The uniqueness of 4-Sulfamoylbutyric acid lies in its specific structure and properties, which make it suitable for a wide range of applications in various fields .

Actividad Biológica

4-Sulfamoylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of sulfamoyl compounds, characterized by the presence of a sulfonamide group attached to a butanoic acid backbone. Its structural formula can be represented as follows:

The synthesis of this compound typically involves the reaction of butanoic acid derivatives with sulfamoyl chloride under controlled conditions. This process allows for the introduction of the sulfonamide group while maintaining the integrity of the butanoic acid structure.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against various bacterial strains. A study evaluating its efficacy found that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Research has indicated that this compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid pathway that leads to the production of pro-inflammatory mediators. In vitro studies have shown that derivatives of this compound can inhibit cPLA2α with submicromolar potency, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Inhibition of Urease : A study highlighted the dual action of sulfamoyl derivatives against urease and bacterial strains, proposing that these compounds could be developed as therapeutics for gastrointestinal diseases such as peptic ulcers. The anti-urease activity was assessed using the Weatherburn method, demonstrating significant inhibition at varying concentrations .

- Toxicological Profile : Toxicological assessments have indicated that while this compound possesses therapeutic potential, it also carries risks associated with sulfonamide compounds, including renal toxicity and hypersensitivity reactions. Animal studies have shown that high doses can lead to severe health complications, necessitating careful dosage regulation .

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound derivatives has provided insights into how modifications can enhance biological activity. For instance, changes in the substituents on the sulfonamide nitrogen have been correlated with improved water solubility and selectivity towards cPLA2α inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-sulfamoylbutanoic acid, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves sulfonylation of a butanoic acid precursor. A common method includes reacting 4-aminobutanoic acid with sulfonylating agents like sulfonic acid derivatives under controlled pH (e.g., alkaline conditions). Optimization strategies:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalyst use : Employ triethylamine to enhance nucleophilicity of the amine group.

- Purification : Use recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of sulfonamide (–SO₂NH₂) protons (δ 3.1–3.3 ppm) and carboxylic acid (–COOH) protons (δ 12–13 ppm).

- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (70:30 water:acetonitrile).

- Melting point analysis : Compare observed mp (e.g., 185–187°C) with literature values to verify consistency .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light.

- Incompatibilities : Avoid exposure to strong oxidizing agents (e.g., HNO₃) or bases (e.g., NaOH), which may degrade the sulfonamide group.

- Decomposition products : Thermal degradation above 200°C may release sulfur oxides (SOₓ) and ammonia (NH₃) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Standardize assays : Replicate experiments using identical cell lines (e.g., HEK293) and solvent controls (e.g., DMSO ≤0.1%).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted 4-aminobutanoic acid) that may interfere with bioactivity .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-phenylbutanoic acid) to identify trends in sulfonamide bioactivity .

Q. What experimental design considerations are critical for studying the enzyme inhibition kinetics of this compound?

- Substrate selection : Use recombinant enzymes (e.g., carbonic anhydrase II) to ensure consistency.

- Kinetic assays : Employ stopped-flow spectroscopy to measure initial reaction rates under pseudo-first-order conditions.

- Data normalization : Express inhibition constants (Kᵢ) relative to a positive control (e.g., acetazolamide) .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target binding?

- Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., sulfotransferases).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets.

- MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with favorable residence times .

Q. Methodological Guidance

Q. What protocols are recommended for handling this compound in aqueous solutions?

- Solubility enhancement : Prepare stock solutions in PBS (pH 7.4) with sonication (10 min at 40 kHz).

- pH adjustments : Acidify to pH 2–3 for long-term storage to prevent sulfonamide hydrolysis .

Q. How should researchers validate novel synthetic intermediates of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ = 182.0452 for C₄H₉NO₄S).

- X-ray crystallography : Resolve crystal structures to assign stereochemistry and confirm bond lengths (e.g., S–N bond ≈ 1.63 Å) .

Propiedades

IUPAC Name |

4-sulfamoylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPGKWICGUBROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378370 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175476-52-5 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminosulfonyl)-buttersäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.